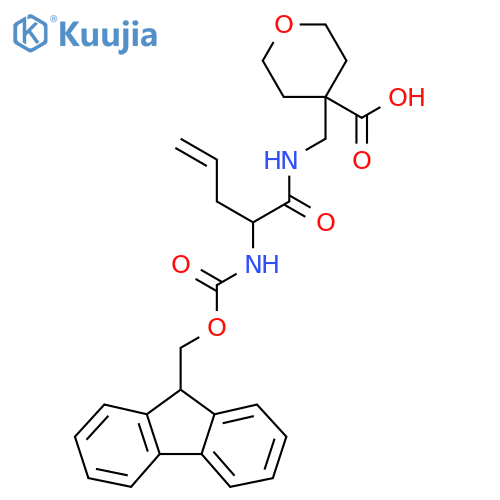Cas no 2171771-42-7 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid)

2171771-42-7 structure
商品名:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid
- EN300-1484794
- 2171771-42-7
- 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
-
- インチ: 1S/C27H30N2O6/c1-2-7-23(24(30)28-17-27(25(31)32)12-14-34-15-13-27)29-26(33)35-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h2-6,8-11,22-23H,1,7,12-17H2,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: VSNSLMRNLSRXDY-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(=O)O)(CNC(C(CC=C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 758
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1484794-50mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-10000mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-2500mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-500mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-1.0g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1484794-100mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-250mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-1000mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1484794-5000mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid |
2171771-42-7 | 5000mg |
$9769.0 | 2023-09-28 |
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
2171771-42-7 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 624-75-9(Iodoacetonitrile)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量